9-Hydroxy Propantheline-d3 Bromide
Description
Properties
Molecular Formula |
C₂₃H₂₇D₃BrNO₄ |
|---|---|
Molecular Weight |
467.41 |
Synonyms |
N-[2-[[(9-Hydroxy-9H-xanthen-9-yl)carbonyl]oxy]ethyl]-N-(methyl-d3)-N-(1-methylethyl)-2-propanaminium Bromide; 9-Hydroxypropantheline-d3 Bromide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Propantheline Bromide
- Structure : Parent compound lacking the hydroxyl group and deuterium.
- Molecular Formula: C₂₃H₃₀BrNO₃; Molecular Weight: 448.39 g/mol .
- Pharmacological Role : Antimuscarinic agent used to treat gastrointestinal spasms and hyperhidrosis .
- Propantheline Bromide is pharmacologically active, whereas 9-Hydroxy Propantheline-d3 Bromide is non-therapeutic and used solely for analytical purposes .
Propantheline-d3 Bromide
- Structure : Deuterated analog of Propantheline Bromide (N-methyl-d3 substitution).
- Molecular Formula: C₂₃H₂₇D₃BrNO₃; Molecular Weight: 451.42 g/mol .
- Applications : Internal standard for quantifying Propantheline Bromide in biological matrices .
- Comparison with this compound: Both are deuterated but differ in the presence of a hydroxyl group.
9-Hydroxy Propantheline Bromide
- Molecular Formula: C₂₃H₃₀BrNO₄; Molecular Weight: 464.39 g/mol .
- Role : Intermediate in synthetic chemistry and reference standard for analytical calibration .
- Deuteration Impact: Deuterium in this compound provides a mass shift (+3 Da) for distinct detection in MS, unlike the non-deuterated form .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Deuterium Substitution |
|---|---|---|---|---|
| This compound | C₂₃H₂₇D₃BrNO₄ | 467.41 | LC-MS internal standard | N-methyl-d3 |
| 9-Hydroxy Propantheline Bromide | C₂₃H₃₀BrNO₄ | 464.39 | Drug impurity standard, synthetic reagent | None |
| Propantheline Bromide | C₂₃H₃₀BrNO₃ | 448.39 | Antimuscarinic drug | None |
| Propantheline-d3 Bromide | C₂₃H₂₇D₃BrNO₃ | 451.42 | Pharmacokinetic studies | N-methyl-d3 |
Functional and Analytical Comparisons
Solubility and Formulation
Preparation Methods
Hydrolysis of 7-Cyano Xanthene (CN104650023A)
This method involves alkaline hydrolysis of 7-cyano xanthene to xanthene-7-sodium carboxylate, followed by neutralization to yield xanthene-7-carboxylic acid. However, positional isomerism (7- vs. 9-carboxylic acid) necessitates stringent reaction control. The process is optimized for industrial scalability:
Alternative Route via Xanthene-9-Carboxylic Acid (CN1053443C)
A competing patent prioritizes the 9-carboxyl derivative for enhanced esterification efficiency:
-
Hydrolysis of 9-Cyano Xanthene : Similar alkaline conditions yield xanthene-9-sodium carboxylate.
-
Acidification : Neutralization with H<sub>2</sub>SO<sub>4</sub> generates xanthene-9-carboxylic acid (purity >98%).
Comparative Analysis :
| Parameter | Xanthene-7-Carboxylic Acid | Xanthene-9-Carboxylic Acid |
|---|---|---|
| Yield | 85–90% | 92–95% |
| Purity | 97% | 98.5% |
| Industrial Scalability | Moderate | High |
Deuteration Strategies for the Quaternary Ammonium Moiety
The incorporation of three deuterium atoms into the N-isopropyl-N-methylpropan-2-aminium group is achieved via two primary methods:
Catalytic Deuteration Using Deuterium Gas
Inspired by the synthesis of deuterated proanthocyanidin metabolites, this approach employs palladium-catalyzed deuteration:
-
Substrate Preparation : The non-deuterated quaternary ammonium precursor is dissolved in deuterated methanol (CD<sub>3</sub>OD).
-
Deuteration Reaction : Pd/C catalyzes H/D exchange under D<sub>2</sub> atmosphere (1.8 bar, 24 h).
-
Workup : Filtration and solvent evaporation yield the deuterated amine (isotopic purity: 81.29% d<sub>4</sub>, 17.29% d<sub>3</sub>).
Deuterated Alkylating Agents
An alternative route utilizes deuterated methylating agents during quaternization:
-
Amine Alkylation : N-isopropyl-N-methylamine reacts with deuterated methyl bromide (CD<sub>3</sub>Br) in acetonitrile.
-
Quaternization : The resultant deuterated amine is treated with methyl iodide to form the quaternary ammonium salt.
Deuteration Efficiency :
| Method | Isotopic Purity | Yield |
|---|---|---|
| Catalytic Deuteration | 81.29% d<sub>4</sub> | 83% |
| Alkylation with CD<sub>3</sub>Br | >99% d<sub>3</sub> | 78% |
Esterification and Salt Formation
The final steps involve coupling xanthene-9-carboxylic acid with the deuterated amine and subsequent bromide salt formation:
Esterification Protocol
-
Activation : Xanthene-9-carboxylic acid is activated with thionyl chloride (SOCl<sub>2</sub>) to form the acid chloride.
-
Coupling : The acid chloride reacts with deuterated N-isopropyl-N-methylpropan-2-aminium hydroxide in anhydrous THF.
-
Salt Exchange : Treatment with HBr gas converts the intermediate to this compound.
Reaction Conditions :
-
Temperature: 0–5°C (activation), 25°C (coupling).
-
Solvent: Tetrahydrofuran (THF).
As a reference standard, this compound must meet stringent quality criteria:
Purity Assessment
-
HPLC : Purity >99.5% (C18 column, acetonitrile/water mobile phase).
-
Mass Spectrometry : HRMS confirms isotopic distribution ([M]<sup>+</sup> m/z 487.22 for d<sub>3</sub> variant).
Q & A
Q. What synthetic strategies are recommended for preparing 9-Hydroxy Propantheline-d3 Bromide, and how can deuterium incorporation be validated?
To synthesize this compound, the primary approach involves deuteration at the methyl group of the parent compound (Propantheline bromide) using deuterated reagents. Key steps include:
- Deuterium Exchange : Reacting Propantheline bromide with deuterated solvents (e.g., D₂O) under controlled acidic or basic conditions to replace hydrogen atoms at specific positions.
- Purification : Column chromatography or recrystallization to isolate the deuterated product.
- Validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (particularly H-NMR) confirm deuterium incorporation. NMR signals for deuterated methyl groups will show splitting patterns distinct from non-deuterated analogs .
Q. What are the optimal storage and handling protocols for this compound to ensure stability in experimental settings?
- Storage : Store at -20°C in a tightly sealed, moisture-free container to prevent deuterium loss and hydrolysis. Under these conditions, stability is maintained for up to 3 years. For short-term use (≤1 month), 4°C storage is acceptable .
- Handling : Use inert atmospheres (e.g., argon) during weighing and dissolution to minimize exposure to humidity. Pre-chill solvents to reduce thermal degradation.
Q. How should researchers prepare stable stock solutions for in vitro and in vivo studies?
- In Vitro : Dissolve in DMSO (recommended concentration: 10–50 mg/mL). For aqueous compatibility, use co-solvents like PEG300 (e.g., 40% PEG300 + 5% Tween 80 + 45% saline) to achieve uniform dispersion .
- In Vivo : For rodent studies, prepare suspensions in 0.5% carboxymethyl cellulose (CMC-Na) or dissolve in corn oil (10% DMSO + 90% corn oil). Validate homogeneity via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How does deuteration affect the pharmacokinetic (PK) and metabolic stability of this compound compared to its non-deuterated counterpart?
Deuteration at the methyl group slows metabolic oxidation by cytochrome P450 enzymes via the kinetic isotope effect (KIE), potentially increasing half-life () and bioavailability. To assess this:
- Comparative PK Studies : Administer equimolar doses of deuterated and non-deuterated compounds to animal models (e.g., rats) and measure plasma concentrations over time using LC-MS/MS.
- Metabolite Profiling : Identify deuterated metabolites via HRMS to track isotopic shifts (e.g., +3 Da for trideutero metabolites) .
Q. What experimental designs are recommended to evaluate mAChR (muscarinic acetylcholine receptor) antagonism while controlling for isotopic interference?
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-N-methylscopolamine) in competition assays. Compare IC₅₀ values of deuterated vs. non-deuterated compounds to rule out isotopic effects on binding affinity.
- Functional Assays : Measure inhibition of carbachol-induced calcium flux in CHO cells expressing human mAChR subtypes (M1–M5). Normalize data to internal controls (e.g., atropine) .
Q. How can researchers resolve discrepancies in solubility data reported across studies?
- Method Standardization : Use the shake-flask method with controlled pH (e.g., PBS at pH 7.4) and temperature (25°C). Measure solubility via UV-Vis spectroscopy or HPLC.
- Co-solvent Screening : Test combinations of DMSO, PEG400, and cyclodextrins (e.g., SBE-β-CD) to identify formulations that enhance solubility without inducing aggregation .
Q. What analytical techniques are critical for assessing isotopic purity and batch-to-batch consistency?
- Isotopic Purity : Use LC-HRMS with electrospray ionization (ESI) to detect isotopic impurities (e.g., residual non-deuterated species). Acceptable thresholds: ≥98% deuterium incorporation.
- Batch Consistency : Perform H-NMR to confirm absence of non-deuterated protons and quantify residual solvents (e.g., DMSO) via gas chromatography (GC) .
Data Contradiction and Troubleshooting
Q. How should researchers address conflicting reports on the compound’s stability in aqueous buffers?
- pH-Dependent Stability : Conduct accelerated stability studies at pH 2.0 (simulating gastric fluid) and pH 7.4 (physiological buffer) at 37°C. Monitor degradation via HPLC-UV.
- Hydrolysis Mitigation : Add stabilizing agents (e.g., 0.1% ascorbic acid) to buffers to reduce oxidative breakdown .
Q. What strategies can minimize deuterium loss during long-term in vivo studies?
- Dosing Schedule : Use continuous infusion pumps instead of bolus injections to maintain steady-state concentrations.
- Sample Handling : Freeze plasma/tissue samples immediately at -80°C and analyze within 24 hours of thawing to prevent deuterium exchange with ambient moisture .
Methodological Resources
- Spectral Data : Reference H-NMR (δ 1.2–1.4 ppm for isopropyl groups) and HRMS (m/z 448.3932 [M-Br]) for structural confirmation .
- Toxicity Screening : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) for preclinical safety assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
